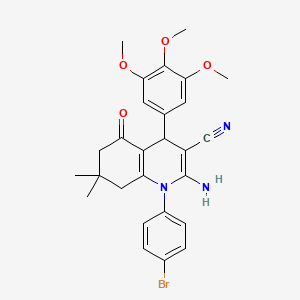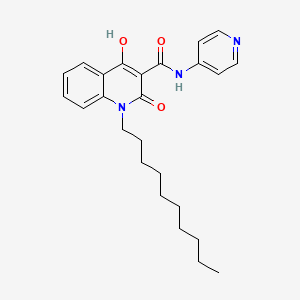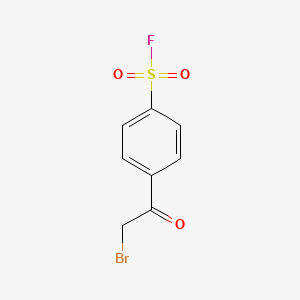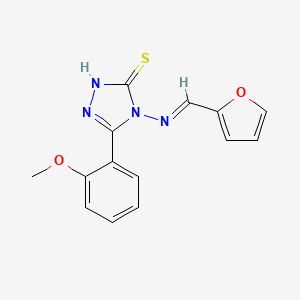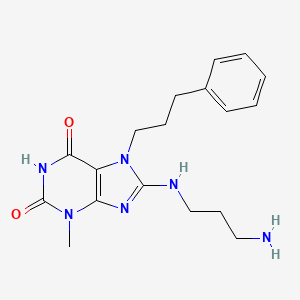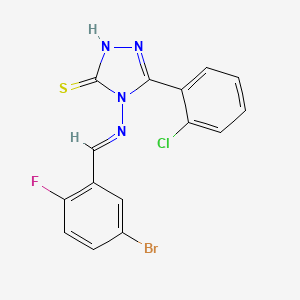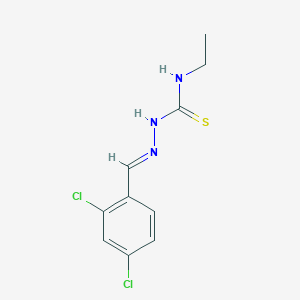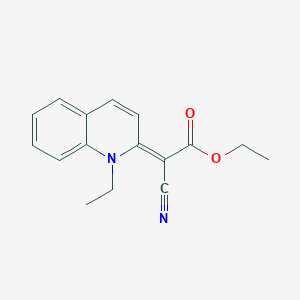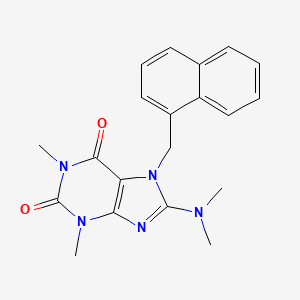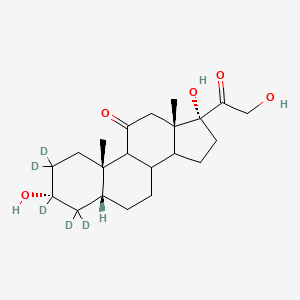
Tetrahydrocortisone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrocortisone-d5, also known as 3α,17α,21-trihydroxy-5β-pregnane-11,20-dione-d5, is a deuterium-labeled derivative of tetrahydrocortisone. It is a steroid and an inactive metabolite of cortisone. The compound is often used in scientific research due to its stable isotopic labeling, which makes it useful in various analytical and biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrocortisone-d5 typically involves the deuteration of tetrahydrocortisone. This process can be achieved through the catalytic hydrogenation of cortisone in the presence of deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature to facilitate the incorporation of deuterium atoms into the steroid structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium. Quality control measures, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the isotopic purity and structural integrity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrocortisone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone-d5 using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to tetrahydrocortisol-d5 using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions where hydroxyl groups are replaced by halogens using reagents like thionyl chloride
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Cortisone-d5: Formed through oxidation.
Tetrahydrocortisol-d5: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions
Applications De Recherche Scientifique
Tetrahydrocortisone-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of steroid metabolites in biological samples.
Biochemistry: Employed in studies investigating the metabolic pathways of corticosteroids.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of corticosteroids.
Industry: Applied in the development of diagnostic assays for the detection of corticosteroid abuse in sports .
Mécanisme D'action
Tetrahydrocortisone-d5, being an inactive metabolite of cortisone, does not exert significant biological effects on its own. it serves as a valuable tool in research to trace the metabolic pathways of cortisone and cortisol. The deuterium labeling allows for precise tracking of the compound through various biochemical processes, providing insights into the molecular targets and pathways involved in corticosteroid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrocortisol-d5: Another deuterium-labeled metabolite of cortisone, used in similar research applications.
Allotetrahydrocortisone-d5: A stereoisomer of this compound, also used in metabolic studies.
Cortisone-d5: The deuterium-labeled form of cortisone, used as a reference standard in analytical chemistry
Uniqueness
This compound is unique due to its specific labeling with deuterium, which provides enhanced stability and allows for precise analytical measurements. Its use in tracing metabolic pathways and studying corticosteroid metabolism sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C21H32O5 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(3R,5R,10S,13S,17R)-2,2,3,4,4-pentadeuterio-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14?,15?,18?,19+,20+,21+/m1/s1/i5D2,9D2,13D |
Clé InChI |
SYGWGHVTLUBCEM-GDDQKZIGSA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CCC3C2C(=O)C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)C)([2H])[2H])O |
SMILES canonique |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-((5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B15087989.png)
![2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine](/img/structure/B15087991.png)

![2-(2-Cyanoethyl)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088006.png)
